molecular formula C13H8F4S B7991640 1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7991640
M. Wt: 272.26 g/mol
InChI Key: HXHZDKOQYWCBAG-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride or elemental fluorine. The subsequent introduction of the sulfanylmethyl group can be achieved through reactions with thiols or sulfides under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide form.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The sulfanylmethyl group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of multiple fluorine atoms and the sulfanylmethyl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4S/c14-9-1-8(2-10(15)3-9)7-18-13-5-11(16)4-12(17)6-13/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHZDKOQYWCBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CSC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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